2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
CAS No.: 1705483-00-6
Cat. No.: VC4318134
Molecular Formula: C16H20ClNO3S
Molecular Weight: 341.85
* For research use only. Not for human or veterinary use.
![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone - 1705483-00-6](/images/structure/VC4318134.png)
Specification
CAS No. | 1705483-00-6 |
---|---|
Molecular Formula | C16H20ClNO3S |
Molecular Weight | 341.85 |
IUPAC Name | 2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Standard InChI | InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3 |
Standard InChI Key | NBVXSYAMDCRYNF-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl |
Introduction
Structural Overview
The compound’s structure comprises:
-
Bicyclic Core: An 8-azabicyclo[3.2.1]octane system, a fused bicyclic framework with nitrogen at position 8.
-
Stereochemistry: Defined configurations at C1 (R) and C5 (S), critical for receptor binding and biological activity.
-
Functional Groups:
Table 1: Key Physicochemical Properties
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Bicyclic Core Formation: Construction of the 8-azabicyclo[3.2.1]octane scaffold via Mannich condensation or cycloaddition. For example, reactions between cyclohexanone and chlorobenzaldehyde with ammonium acetate yield azabicyclic ketones .
-
Functionalization:
-
Methylsulfonyl Introduction: Sulfonylation at position 3 using methylsulfonyl chloride or similar reagents.
-
Ethanone Linkage: Coupling of the bicyclic core with 2-chlorophenylacetyl chloride under basic conditions.
-
Table 2: Representative Synthesis Conditions
Chemical Reactivity
-
Nucleophilic Substitution: The methylsulfonyl group may undergo reactions with amines or thiols.
-
Oxidation: The azabicyclo ring could be oxidized under strong conditions, though stability is noted in neutral environments.
-
Electrophilic Aromatic Substitution: The 2-chlorophenyl group may participate in further functionalization .
Pharmacological Profile
While direct data on this compound is limited, analogs provide insights:
-
CNS Targeting: Similar bicyclic systems (e.g., 8-azabicyclo[3.2.1]octan-8-yl derivatives) show affinity for dopamine/norepinephrine transporters, suggesting potential in neuropsychiatric disorders .
-
Selectivity: Methylsulfonyl and chlorophenyl groups may enhance binding specificity over non-target receptors, akin to SCH 486757 (a NOP receptor agonist) .
Table 3: Comparative Pharmacological Data
Compound | Target | Activity | Source |
---|---|---|---|
SCH 486757 | NOP Receptor | Agonism (cough suppression) | |
RTI-177 | Dopamine Reuptake Inhibitor | Cocaine analog | |
Current Compound | Hypothetical Targets | CNS modulation (speculative) |
Applications in Medicinal Chemistry
-
CNS Disorders: Potential use in developing non-opioid analgesics or antipsychotics.
-
Antimicrobial Agents: Structurally similar isoxazole derivatives show activity, though the current compound’s role is unconfirmed .
-
Radioligand Development: The bicyclic core could serve as a scaffold for PET/SPECT imaging probes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume